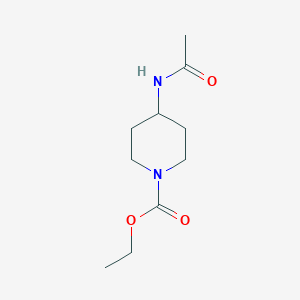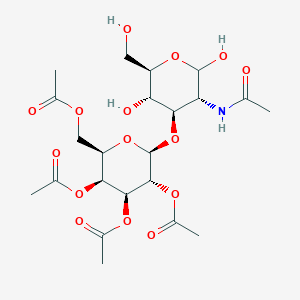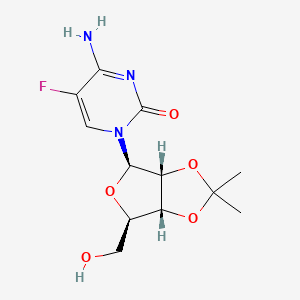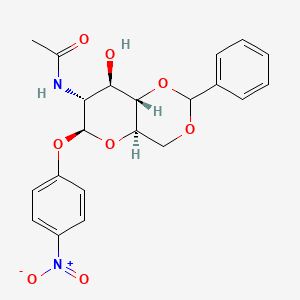
N-Desmetilcarboxi Terbinafina-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmethylcarboxy Terbinafine-d7 is a deuterated metabolite of Terbinafine, an antifungal agent. This compound is primarily used in proteomics research and is known for its stable isotope labeling, which makes it valuable in various scientific studies .
Aplicaciones Científicas De Investigación
N-Desmethylcarboxy Terbinafine-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Terbinafine and its metabolites.
Biology: Employed in studies involving the metabolic pathways of Terbinafine.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of Terbinafine in the body.
Industry: Applied in the development of new antifungal agents and in quality control processes
Mecanismo De Acción
Target of Action
N-Desmethylcarboxy Terbinafine-d7, a deuterated metabolite of Terbinafine , primarily targets the enzyme squalene monooxygenase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of the fungal cell wall .
Mode of Action
N-Desmethylcarboxy Terbinafine-d7 inhibits the enzyme squalene monooxygenase, thereby preventing the conversion of squalene to 2,3-oxydosqualene . This is a critical step in the synthesis of ergosterol . By inhibiting this process, the compound disrupts the production of the fungal cell wall .
Biochemical Pathways
The inhibition of squalene monooxygenase leads to a decrease in ergosterol, which would normally be incorporated into the cell wall . This disruption in the biochemical pathway results in the accumulation of squalene, which can be toxic to the fungal cell .
Result of Action
The primary result of N-Desmethylcarboxy Terbinafine-d7’s action is the disruption of the fungal cell wall synthesis pathway . This leads to the accumulation of squalene within the cell, which can be toxic and lead to cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethylcarboxy Terbinafine-d7 involves the deuteration of Terbinafine. The process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure of Terbinafine. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas .
Industrial Production Methods
Industrial production of N-Desmethylcarboxy Terbinafine-d7 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of advanced analytical techniques, such as mass spectrometry, is common to verify the deuterium incorporation .
Análisis De Reacciones Químicas
Types of Reactions
N-Desmethylcarboxy Terbinafine-d7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Comparación Con Compuestos Similares
Similar Compounds
Terbinafine: The parent compound, used as an antifungal agent.
Naftifine: Another allylamine antifungal agent.
Butenafine: A benzylamine antifungal agent.
Uniqueness
N-Desmethylcarboxy Terbinafine-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of Terbinafine and its metabolites is required .
Propiedades
IUPAC Name |
(E)-7-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methylamino]-2,2-dimethylhept-5-en-3-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-20(2,19(22)23)13-6-3-7-14-21-15-17-11-8-10-16-9-4-5-12-18(16)17/h3-5,7-12,21H,14-15H2,1-2H3,(H,22,23)/b7-3+/i4D,5D,8D,9D,10D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMXKUJHRUTHIL-YTIBQMOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/C#CC(C)(C)C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)








![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)


